1-Bromo-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene
Description
1-Bromo-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene is an aromatic compound with the molecular formula C7H4BrClF2O . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a difluoromethoxy group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Properties
IUPAC Name |
1-bromo-4-[chloro(difluoro)methoxy]-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O/c8-5-2-1-4(3-6(5)10)13-7(9,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBNLXZUHZZCQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)Cl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions, where specific halogenating agents are used to introduce bromine, chlorine, and fluorine atoms into the benzene ring. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It participates in coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Halogenating Agents: Used for introducing halogen atoms.
Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various biaryl compounds, while substitution reactions can yield derivatives with different functional groups .
Scientific Research Applications
1-Bromo-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the difluoromethoxy group can influence its reactivity and binding affinity to various targets. The exact mechanism depends on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
- 1-Bromo-4-chloro-2-fluorobenzene
- 1-Bromo-4-fluorobenzene
- 1-Bromo-4-chlorobenzene
Comparison: 1-Bromo-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific chemical reactions and applications where other compounds may not be as effective .
Biological Activity
1-Bromo-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene is an organofluorine compound notable for its complex molecular structure featuring a benzene ring substituted with bromine, chlorine, fluorine, and a difluoromethoxy group. Its molecular formula is C₇H₃BrClF₃O, with a molecular weight of 275.45 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various enzymes and receptors.
The presence of halogen substituents significantly influences the chemical properties and reactivity of this compound. The difluoromethoxy group enhances its electronic properties, which may improve binding affinity to biological targets. The compound's unique structure allows it to participate in various chemical reactions, making it a subject of interest in both synthetic and medicinal chemistry.
Pharmacological Properties
Research indicates that this compound exhibits potential pharmacological properties. Its interactions with biological targets suggest possible applications in drug development, particularly in creating compounds with antibacterial or antifungal activities. The compound's electron-withdrawing groups enhance its binding affinity, potentially leading to inhibitory effects on specific biochemical pathways.
Interaction Studies
Studies have focused on the interactions of this compound with various enzymes and receptors:
- Enzyme Inhibition : The halogen substituents can enhance the compound's ability to inhibit enzymes involved in critical biochemical pathways.
- Receptor Binding : The unique electronic properties imparted by the difluoromethoxy group may improve selectivity towards specific receptors.
Antimicrobial Activity
Research has explored the antimicrobial efficacy of this compound against several pathogens. In vitro studies demonstrated that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, showcasing its potential as a lead compound in antibiotic development.
Cancer Research
The compound has also been investigated for its antitumor properties. Preliminary studies suggest that it may inhibit tumor cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Further research is necessary to elucidate these mechanisms fully.
The mechanism of action for this compound involves:
- Binding Affinity : Enhanced by the presence of halogens, which can stabilize interactions with target biomolecules.
- Biochemical Pathway Modulation : The compound may modulate pathways relevant to disease processes, such as inflammation or cell growth.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria | |
| Antitumor | Induces apoptosis; inhibits proliferation | |
| Enzyme Inhibition | Potential inhibition of key metabolic enzymes |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
